molecular formula C17H23FN2O3S B5056754 N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide

N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide

Cat. No.: B5056754
M. Wt: 354.4 g/mol
InChI Key: HMDSWCBYTCCJJJ-UHFFFAOYSA-N
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Description

N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclohexyl group, a fluorophenylsulfonyl group, and a prop-2-en-1-yl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Glycinamide Backbone: The glycinamide backbone is synthesized through the reaction of glycine with appropriate reagents to introduce the desired functional groups.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the glycinamide intermediate.

    Attachment of the Fluorophenylsulfonyl Group: The fluorophenylsulfonyl group is attached via a sulfonylation reaction, using a fluorophenylsulfonyl chloride reagent.

    Addition of the Prop-2-en-1-yl Group: The final step involves the addition of the prop-2-en-1-yl group through an alkylation reaction, using a suitable alkylating agent.

Industrial Production Methods

Industrial production of N2-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Nucleophiles like sodium azide (NaN~3~) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Compounds with substituted fluorine atoms.

Scientific Research Applications

N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N2-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the cyclohexyl and prop-2-en-1-yl groups contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(3-hydroxypropyl)glycinamide
  • N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)glycinamide
  • N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide

Uniqueness

N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-prop-2-en-1-ylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3S/c1-2-12-19-17(21)13-20(15-6-4-3-5-7-15)24(22,23)16-10-8-14(18)9-11-16/h2,8-11,15H,1,3-7,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDSWCBYTCCJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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